Enhanced Drug Solubilization and Cytotoxic Payload Delivery Compared to Free Drug and Other Nanocarriers
In drug delivery systems, Brij S100-based nanogels demonstrate a significant enhancement in drug loading capacity and cytotoxic efficacy compared to free drug controls. Specifically, a Hep-Brij S100 nanogel formulation achieved a 93.60% drug loading efficiency for Cisplatin, leading to an IC50 value of 3.26 ± 0.19 μg/mL against MCF-7 breast cancer cells, representing a 16.2-fold increase in cytotoxicity compared to free Cisplatin (IC50 = 52.81 ± 6.26 μg/mL) [1]. In another study, an Alginate-Brij S100 formulation delivering Resveratrol exhibited an IC50 of 26.25 ± 1.88 μg/mL, a 1.32-fold improvement over free Resveratrol (IC50 = 34.75 ± 1.57 μg/mL) [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) and Drug Loading Efficiency |
|---|---|
| Target Compound Data | Cisplatin-loaded Hep-Brij S100 nanogel: IC50 = 3.26 ± 0.19 μg/mL; Drug Loading Efficiency = 93.60%. Resveratrol-loaded Alginate-Brij S100 nanogel: IC50 = 26.25 ± 1.88 μg/mL. |
| Comparator Or Baseline | Free Cisplatin: IC50 = 52.81 ± 6.26 μg/mL. Free Resveratrol: IC50 = 34.75 ± 1.57 μg/mL. |
| Quantified Difference | Cisplatin: 16.2-fold decrease in IC50. Resveratrol: 1.32-fold decrease in IC50. |
| Conditions | MCF-7 breast cancer cell line |
Why This Matters
The 16.2-fold increase in cytotoxicity for Cisplatin-loaded Brij S100 nanogels demonstrates a quantifiable advantage in drug delivery, enabling a potentially lower therapeutic dose and reduced systemic toxicity compared to free drug administration.
- [1] Stearyl polyoxyethylene-grafted heparin nanogel for oral delivery of Cisplatin: enhanced drug loading capacity and anticancer efficacy. Macromolecular Research, 2024. View Source
- [2] Synthesis Of Alginate- Brij Nanogels For Drug Delivery Applications. HCMIU, 2025. View Source
